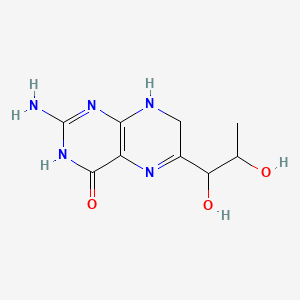

7,8-Dihydro-L-biopterin

Description

7,8-Dihydrobiopterin is an inhibitor of the enzyme dihydroneopterin aldolase (DHNA), which catalyzes the conversion of 7,8-Dihydrobiopterin to 6-hydroxymethyl-7,8-dihydropterin and glycolaldehyde.

RN given refers to (S-(R*,S*))-isome

Structure

3D Structure

Propriétés

Numéro CAS |

6779-87-9 |

|---|---|

Formule moléculaire |

C9H13N5O3 |

Poids moléculaire |

239.23 g/mol |

Nom IUPAC |

2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-7,8-dihydro-3H-pteridin-4-one |

InChI |

InChI=1S/C9H13N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3,6,15-16H,2H2,1H3,(H4,10,11,13,14,17)/t3-,6-/m0/s1 |

Clé InChI |

FEMXZDUTFRTWPE-DZSWIPIPSA-N |

SMILES isomérique |

C[C@@H]([C@@H](C1=NC2=C(NC1)N=C(NC2=O)N)O)O |

SMILES canonique |

CC(C(C1=NC2=C(NC1)N=C(NC2=O)N)O)O |

Apparence |

Yellow Solid |

melting_point |

>232°C |

Description physique |

Solid |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Synonymes |

7,8-Dihydro-L-biopterin; 2-Amino-6-[(1R,2S)-1,2-dihydroxypropyl]-7,8-dihydro-4(3H)-pteridinone; L-erythro-7,8-Dihydrobiopterin; L-erythro-Dihydrobiopterin |

Origine du produit |

United States |

Foundational & Exploratory

The De Novo Synthesis of 7,8-Dihydro-L-biopterin from GTP: A Technical Guide for Researchers

Abstract: This technical guide provides a comprehensive overview of the de novo synthesis pathway of 7,8-dihydro-L-biopterin (BH2) and its subsequent reduction to the essential cofactor tetrahydrobiopterin (BH4), starting from guanosine triphosphate (GTP). This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on the enzymatic steps, regulatory mechanisms, quantitative data, and detailed experimental protocols. The guide includes visual representations of the pathway and experimental workflows to facilitate a deeper understanding of this critical metabolic route.

Introduction

Tetrahydrobiopterin (BH4) is a critical enzymatic cofactor for a variety of metabolic processes, including the synthesis of neurotransmitters such as dopamine and serotonin, and the production of nitric oxide.[1][2] The de novo synthesis of BH4 begins with GTP and involves a series of enzymatic reactions. Deficiencies in this pathway can lead to severe neurological disorders.[3] This guide focuses on the core enzymatic steps leading to the synthesis of the direct precursor of BH4, 7,8-dihydro-L-biopterin, and its final conversion.

The De Novo Synthesis Pathway of 7,8-Dihydro-L-biopterin

The de novo synthesis of 7,8-dihydro-L-biopterin from GTP is a three-step enzymatic cascade catalyzed by GTP cyclohydrolase I (GTPCH), 6-pyruvoyltetrahydropterin synthase (PTPS), and sepiapterin reductase (SR).[4]

Step 1: GTP Cyclohydrolase I (GTPCH)

The pathway is initiated by GTP cyclohydrolase I, the rate-limiting enzyme, which converts GTP to 7,8-dihydroneopterin triphosphate.[5][6] This complex reaction involves the hydrolytic opening of the imidazole ring of GTP.[3] GTPCH is a homodecameric enzyme that requires a zinc ion for its catalytic activity.[7]

Step 2: 6-Pyruvoyltetrahydropterin Synthase (PTPS)

The second step is catalyzed by 6-pyruvoyltetrahydropterin synthase, which transforms 7,8-dihydroneopterin triphosphate into 6-pyruvoyltetrahydropterin.[8][9] This reaction involves the removal of the triphosphate group.[8] PTPS is a hexameric enzyme.[8]

Step 3: Sepiapterin Reductase (SR)

The final step in the formation of tetrahydrobiopterin involves sepiapterin reductase, which catalyzes the NADPH-dependent reduction of 6-pyruvoyltetrahydropterin to tetrahydrobiopterin. This process can proceed through intermediate steps involving the formation of 7,8-dihydro-L-biopterin.[10][11]

Pathway Regulation

The synthesis of BH4 is tightly regulated, primarily at the level of GTP cyclohydrolase I.

Feedback Regulation by GFRP

GTP cyclohydrolase I activity is allosterically regulated by the GTP cyclohydrolase feedback regulatory protein (GFRP).[12][13] In the presence of BH4, GFRP binds to GTPCH and inhibits its activity, providing a negative feedback loop.[1][13] Conversely, the presence of phenylalanine can reverse this inhibition and even stimulate GTPCH activity.[14][15]

Cytokine-Induced Regulation

The expression and activity of GTPCH can be significantly upregulated by pro-inflammatory cytokines such as interferon-γ (IFN-γ), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α).[4][16] This induction aims to increase BH4 availability to support the function of inducible nitric oxide synthase (iNOS).[1]

Quantitative Data

The following tables summarize key quantitative parameters for the enzymes involved in the 7,8-dihydro-L-biopterin synthesis pathway.

| Enzyme | Substrate | K_m_ (μM) | V_max_ (nmol/min/mg) | Source Organism | Reference |

| 6-Pyruvoyltetrahydropterin Synthase | 7,8-Dihydroneopterin triphosphate | 8.1 | 120 | Not Specified | [9] |

| Mouse 6-Pyruvoyltetrahydropterin Synthase | 7,8-Dihydroneopterin triphosphate | ~10 | 0.27 s⁻¹ (k_cat_) | Mouse | [17] |

| Human Sepiapterin Reductase | 9,10-Phenanthrenequinone | 30.2 (NADPH) | 0.74 min⁻¹ (k_cat_) | Human | [18] |

| Human Sepiapterin Reductase | 9,10-Phenanthrenequinone | 110 (NADH) | 0.2 min⁻¹ (k_cat_) | Human | [18] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the 7,8-dihydro-L-biopterin synthesis pathway.

GTP Cyclohydrolase I Activity Assay

This protocol is adapted from previously described methods.[19][20]

Objective: To measure the enzymatic activity of GTP cyclohydrolase I by quantifying the formation of dihydroneopterin triphosphate.

Materials:

-

GTP solution

-

Enzyme extract or purified GTPCH

-

Assay buffer (e.g., 0.1 M Tris-HCl, pH 7.8)

-

Oxidation solution (e.g., HCl and potassium iodide/iodine)

-

Ascorbic acid solution

-

Sodium hydroxide

-

Alkaline phosphatase

-

HPLC system with fluorescence detection

Procedure:

-

Incubate the enzyme sample with GTP in the assay buffer in the dark.

-

Stop the reaction and oxidize the dihydroneopterin triphosphate product using the oxidation solution in the dark.

-

Decolorize the samples with ascorbic acid.

-

Neutralize the reaction with sodium hydroxide.

-

Dephosphorylate the product using alkaline phosphatase.

-

Centrifuge the samples to remove any precipitate.

-

Analyze the supernatant by HPLC with fluorescence detection to quantify the resulting neopterin.

Sepiapterin Reductase Activity Assay

This protocol is based on the method described by Ferre and Naylor, with modifications.[21]

Objective: To determine the activity of sepiapterin reductase by measuring the conversion of sepiapterin to biopterin.

Materials:

-

Cell lysate or purified sepiapterin reductase

-

Phosphate buffer (0.1 M, pH 7.5)

-

Sepiapterin solution (final concentration 0.125 mM)

-

NADPH solution (final concentration 0.25 mM)

-

Iodine solution

-

HPLC system

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, sepiapterin, and NADPH.

-

Initiate the reaction by adding the cell lysate (5 µg).

-

Incubate the reaction at 37°C for 2 hours in the dark.

-

Stop the reaction by adding 25 µl of iodine solution and incubating for 10 minutes in the dark.

-

Centrifuge the samples at 15,000 g for 3 minutes to pellet the precipitated proteins.

-

Analyze the supernatant by HPLC to quantify the amount of biopterin formed.

Quantification of Pterins in Biological Samples by HPLC

This protocol outlines a general method for the analysis of pterins in biological samples.[22][23][24]

Objective: To separate and quantify various pterins, including 7,8-dihydro-L-biopterin, from biological matrices.

Materials:

-

Biological sample (e.g., tissue homogenate, cell lysate, urine)

-

HPLC system with electrochemical or fluorescence detection

-

Reversed-phase C18 column

-

Mobile phase (e.g., 50 mM potassium phosphate, pH 2.6, with 0.1 mM DTE and 0.1 mM DTPA)[24]

-

Pterin standards (e.g., 7,8-dihydro-L-biopterin)

Procedure:

-

Prepare the biological sample by homogenization or lysis, followed by centrifugation to remove debris.

-

Inject a known volume of the sample extract onto the HPLC column.

-

Elute the pterins using an isocratic or gradient mobile phase.

-

Detect the pterins using either electrochemical detection or fluorescence detection.

-

Quantify the concentration of each pterin by comparing the peak areas to those of known standards.

Visualizations

The following diagrams illustrate the 7,8-dihydro-L-biopterin synthesis pathway and a representative experimental workflow.

Caption: The de novo synthesis pathway of tetrahydrobiopterin from GTP.

Caption: A generalized experimental workflow for the quantification of pterins.

References

- 1. Tetrahydrobioterin (BH4) Pathway: From Metabolism to Neuropsychiatry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tetrahydrobioterin (BH4) Pathway: From Metabolism to Neuropsychiatry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 4. Frontiers | Brain Kynurenine and BH4 Pathways: Relevance to the Pathophysiology and Treatment of Inflammation-Driven Depressive Symptoms [frontiersin.org]

- 5. Regulation of tetrahydrobiopterin synthesis and bioavailability in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GTP cyclohydrolase I - Wikipedia [en.wikipedia.org]

- 7. Biosynthesis of pteridines. Reaction mechanism of GTP cyclohydrolase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 6-Pyruvoyltetrahydropterin synthase - Wikipedia [en.wikipedia.org]

- 9. 6-Pyruvoyltetrahydropterin synthase deficiency - Wikipedia [en.wikipedia.org]

- 10. The 1.25 A crystal structure of sepiapterin reductase reveals its binding mode to pterins and brain neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sepiapterin reductase: Characteristics and role in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. Validating the GTP-cyclohydrolase 1-feedback regulatory complex as a therapeutic target using biophysical and in vivo approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Crystal structure of the stimulatory complex of GTP cyclohydrolase I and its feedback regulatory protein GFRP - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Role of human GTP cyclohydrolase I and its regulatory protein in tetrahydrobiopterin metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Structure, genomic localization and recombinant expression of the mouse 6-pyruvoyl-tetrahydropterin synthase gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Sepiapterin Reductase Mediates Chemical Redox Cycling in Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. GTP Cyclohydrolase 1 Activity Assays [bio-protocol.org]

- 20. GTP Cyclohydrolase I: Purification, Characterization, and Effects of Inhibition on Nitric Oxide Synthase in Nocardia Species - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Sepiapterin reductase regulation of endothelial tetrahydrobiopterin and nitric oxide bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The determination of pterins in biological samples by liquid chromatography/electrochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Determination of pterins in biological samples by liquid chromatography/electrochemistry with a dual-electrode detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

Enzymatic Synthesis of 7,8-Dihydro-L-biopterin in Cerebral Tissue: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7,8-Dihydro-L-biopterin (BH2) is a critical molecule in cerebral metabolism, primarily known as the oxidized product of tetrahydrobiopterin (BH4). BH4 is an essential cofactor for several key enzymes, including tyrosine hydroxylase, tryptophan hydroxylase, and nitric oxide synthase, which are responsible for the synthesis of neurotransmitters such as dopamine, serotonin, and nitric oxide. The enzymatic synthesis and regeneration of these biopterins are tightly regulated within the brain to ensure proper neuronal function. This technical guide provides an in-depth overview of the core enzymatic pathways involved in the synthesis of BH2 in cerebral tissue. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visual representations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the field of neurobiology and neuropharmacology.

Introduction

The pteridine 7,8-dihydro-L-biopterin (BH2) and its reduced form, tetrahydrobiopterin (BH4), are vital molecules in the central nervous system. BH4 is an indispensable cofactor for aromatic amino acid hydroxylases, which catalyze rate-limiting steps in the biosynthesis of monoamine neurotransmitters.[1] The synthesis of BH4, and consequently the formation of BH2, occurs in the brain through a de novo pathway starting from guanosine triphosphate (GTP).[2] Additionally, a salvage pathway can regenerate BH4 from BH2. Given the critical role of BH4 in neurotransmitter synthesis, the enzymatic pathways that produce and regulate biopterins in the brain are of significant interest for understanding neurological disorders and for the development of novel therapeutic strategies.

Enzymatic Synthesis Pathways

The cerebral synthesis of biopterins involves two primary pathways: the de novo synthesis pathway and the salvage pathway.

De Novo Synthesis Pathway

The de novo synthesis of BH4, which upon oxidation yields BH2, begins with GTP and involves three key enzymes:

-

GTP Cyclohydrolase I (GCH1): This is the rate-limiting enzyme in the pathway and catalyzes the conversion of GTP to 7,8-dihydroneopterin triphosphate.[2]

-

6-Pyruvoyltetrahydropterin Synthase (PTPS): This enzyme converts 7,8-dihydroneopterin triphosphate to 6-pyruvoyltetrahydropterin.[3][4]

-

Sepiapterin Reductase (SR): This enzyme catalyzes the final reduction steps to produce BH4.[5]

Salvage Pathway

The salvage pathway provides an alternative route for the synthesis of BH4 from sepiapterin or the regeneration of BH4 from BH2. This pathway is particularly important in tissues with low de novo synthesis capacity. The key enzyme in this pathway is:

-

Dihydrofolate Reductase (DHFR): This enzyme can reduce BH2 to BH4, thus regenerating the active cofactor.[6][7]

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and molecules involved in BH2 synthesis in cerebral tissue.

Table 1: Kinetic Parameters of Key Enzymes in Biopterin Synthesis

| Enzyme | Substrate | Brain Region/Species | Km (µM) | Vmax (nmol/min/mg) | Reference |

| GTP Cyclohydrolase I | GTP | Nocardia sp. | 6.5 | - | [8] |

| 6-Pyruvoyltetrahydropterin Synthase | 7,8-Dihydroneopterin triphosphate | - | 8.1 | 120 | [3] |

| Sepiapterin Reductase | Sepiapterin | Drosophila melanogaster | 75.4 | - | [9] |

| Sepiapterin Reductase | NADPH | Drosophila melanogaster | 14 | - | [9] |

| Dihydrofolate Reductase | 7,8-Dihydrobiopterin | Rabbit Brain | - | - | [6][10] |

Table 2: Enzyme Activity in Different Brain Regions

| Enzyme | Brain Region | Species | Enzyme Activity (pmol/mg protein/hour) | Reference |

| GTP Cyclohydrolase I | Striatum | Rat | 13.7 ± 1.5 | [3] |

| GTP Cyclohydrolase I | Caudate Nucleus (Control) | Human | 4.22 ± 0.43 | [3] |

| GTP Cyclohydrolase I | Caudate Nucleus (Parkinson's) | Human | 0.82 ± 0.56 | [3] |

| Sepiapterin Reductase | Substantia Nigra | Human | - | [11] |

| Sepiapterin Reductase | Caudate Nucleus | Human | - | [11] |

| Sepiapterin Reductase | Cerebral Cortex (Gray Matter) | Human | - | [11] |

| Sepiapterin Reductase | Cerebral Cortex (White Matter) | Human | - | [11] |

Note: Specific activity values for Sepiapterin Reductase were not provided in the reference, but the study indicated its presence in all examined brain regions.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of BH2 synthesis in cerebral tissue.

GTP Cyclohydrolase I (GCH1) Activity Assay

This protocol is adapted from previously described methods for measuring GCH1 activity in tissue extracts by quantifying the formation of neopterin after oxidation and dephosphorylation of the enzymatic product, 7,8-dihydroneopterin triphosphate.[12][13][14]

Materials:

-

Brain tissue homogenate

-

Lysis Buffer: 0.1 M Tris-HCl (pH 7.8), 0.3 M KCl, 2.5 mM EDTA, 100 µM PMSF

-

GTP solution (10 mM)

-

Acidic Iodine Solution: 1% I2 and 2% KI in 1 N HCl

-

Ascorbic acid solution (2.0% in Lysis Buffer)

-

Alkaline phosphatase

-

HPLC system with a fluorescence detector

Procedure:

-

Tissue Homogenization: Homogenize snap-frozen brain tissue in ice-cold Lysis Buffer.

-

Incubation: Incubate the lysate with 10 mM GTP in the dark for 1 hour at 37°C.

-

Oxidation: Stop the reaction by adding the acidic iodine solution and incubate for 15 minutes at room temperature.

-

Centrifugation: Centrifuge the mixture at 20,000 x g for 4 minutes to remove insoluble material.

-

Reduction of Excess Iodine: Add ascorbic acid solution to the supernatant to reduce excess iodine.

-

Dephosphorylation: Incubate the sample with alkaline phosphatase to dephosphorylate the neopterin triphosphate to neopterin.

-

HPLC Analysis: Analyze the sample by HPLC with fluorescence detection to quantify the amount of neopterin formed.

Sepiapterin Reductase (SR) Activity Assay

This protocol is based on the spectrophotometric measurement of the decrease in sepiapterin absorbance at 420 nm.[15][16]

Materials:

-

Brain tissue homogenate (or purified enzyme)

-

Potassium phosphate buffer (100 mM, pH 6.4)

-

NADPH solution (100 µM)

-

Sepiapterin solution (50 µM)

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation: In a microplate well, prepare a reaction mixture containing potassium phosphate buffer, NADPH, and the enzyme sample (brain tissue homogenate).

-

Initiate Reaction: Start the reaction by adding sepiapterin to the mixture.

-

Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 420 nm over time using a microplate reader.

-

Calculate Activity: The rate of decrease in absorbance is proportional to the sepiapterin reductase activity.

HPLC-ECD for Biopterin Measurement in Brain Tissue

This protocol outlines a method for the simultaneous measurement of BH4 and BH2 in brain tissue using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[17][18]

Materials:

-

Brain tissue

-

Homogenization Buffer: e.g., perchloric acid or a buffer containing antioxidants like dithiothreitol (DTT)

-

HPLC system with an electrochemical detector

-

Reversed-phase C18 column

Procedure:

-

Tissue Preparation: Homogenize the brain tissue in an appropriate ice-cold buffer to preserve the reduced biopterins. The use of antioxidants is crucial to prevent the oxidation of BH4.

-

Deproteinization: Precipitate proteins using an acid like perchloric acid or trichloroacetic acid.

-

Centrifugation: Centrifuge the homogenate to pellet the precipitated proteins.

-

Filtration: Filter the supernatant through a 0.22 µm filter.

-

HPLC-ECD Analysis: Inject the filtered sample into the HPLC system.

-

Separation: Use a reversed-phase C18 column to separate BH4, BH2, and other pterins.

-

Detection: Employ an electrochemical detector set at an appropriate potential to detect the oxidation of BH4. BH2 can also be detected at a different potential.

-

-

Quantification: Quantify the concentrations of BH4 and BH2 by comparing the peak areas to those of known standards.

Signaling Pathways and Regulation

The synthesis of BH2 is intrinsically linked to the regulation of BH4 biosynthesis, which is primarily controlled at the level of the rate-limiting enzyme, GTP cyclohydrolase I.

Feedback Inhibition of GTP Cyclohydrolase I

GCH1 activity is subject to feedback inhibition by its end-product, BH4. This inhibition is mediated by the GTP cyclohydrolase feedback regulatory protein (GFRP).[19][20][21] In the presence of BH4, GFRP binds to GCH1, leading to a decrease in its enzymatic activity. This mechanism ensures that the intracellular levels of BH4 are maintained within a tight physiological range.[22]

Feedback inhibition of GTP Cyclohydrolase I by BH4 and GFRP.

Transcriptional Regulation of GTP Cyclohydrolase I

The expression of the GCH1 gene is regulated by various signaling pathways, including those activated by inflammatory stimuli and neuronal activity.

In neurons, the cyclic AMP (cAMP) signaling pathway plays a role in the transcriptional regulation of GCH1. Activation of G protein-coupled receptors (GPCRs) that couple to Gs proteins leads to the activation of adenylyl cyclase, which in turn increases intracellular cAMP levels.[23][24][25][26] This activates Protein Kinase A (PKA), which can then phosphorylate transcription factors that bind to the GCH1 promoter, leading to increased gene expression.

cAMP/PKA signaling pathway regulating GCH1 gene expression.

Inflammatory cytokines and other stimuli can induce the expression of GCH1 through the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[27][28][29][30][31] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes, including GCH1.

NF-κB signaling pathway leading to GCH1 gene expression.

Experimental Workflow

A typical experimental workflow for studying the enzymatic synthesis of BH2 in cerebral tissue involves several key steps, from tissue collection to data analysis.

General experimental workflow for studying BH2 synthesis.

Conclusion

The enzymatic synthesis of 7,8-dihydro-L-biopterin in cerebral tissue is a complex and highly regulated process that is fundamental to normal brain function. The key enzymes involved, particularly the rate-limiting enzyme GTP cyclohydrolase I, are subject to intricate control mechanisms, including feedback inhibition and transcriptional regulation by various signaling pathways. Understanding these pathways and having robust experimental protocols to study them are crucial for advancing our knowledge of neurological diseases and for the development of novel therapeutic interventions targeting the biopterin synthesis machinery. This technical guide provides a foundational resource for researchers in this field, offering a compilation of current knowledge on the quantitative aspects, experimental methodologies, and regulatory networks governing BH2 synthesis in the brain.

References

- 1. Frontiers | Peripheralized sepiapterin reductase inhibition as a safe analgesic therapy [frontiersin.org]

- 2. Tetrahydrobiopterin biosynthesis, regeneration and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-Pyruvoyltetrahydropterin synthase deficiency - Wikipedia [en.wikipedia.org]

- 4. Crystallographic and kinetic investigations on the mechanism of 6-pyruvoyl tetrahydropterin synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sepiapterin reductase: Characteristics and role in diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetics of tetrahydrobiopterin synthesis by rabbit brain dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetics of tetrahydrobiopterin synthesis by rabbit brain dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Localization of sepiapterin reductase in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of Brain GTP Cyclohydrolase I Attenuates 3-Nitropropionic Acid-Induced Striatal Toxicity: Involvement of Mas Receptor/PI3k/Akt/CREB/ BDNF Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. GTP Cyclohydrolase I Expression, Protein, and Activity Determine Intracellular Tetrahydrobiopterin Levels, Independent of GTP Cyclohydrolase Feedback Regulatory Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. GTP Cyclohydrolase I: Purification, Characterization, and Effects of Inhibition on Nitric Oxide Synthase in Nocardia Species - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Sepiapterin Reductase Mediates Chemical Redox Cycling in Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Feedback regulation mechanisms for the control of GTP cyclohydrolase I activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Feedback regulation mechanisms for the control of GTP cyclohydrolase I activity. | Semantic Scholar [semanticscholar.org]

- 21. Structural basis of biopterin-induced inhibition of GTP cyclohydrolase I by GFRP, its feedback regulatory protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. ahajournals.org [ahajournals.org]

- 23. dukespace.lib.duke.edu [dukespace.lib.duke.edu]

- 24. GPCR signaling via cAMP nanodomains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Intracellular cAMP Signaling Pathway via Gs Protein-Coupled Receptor Activation in Rat Primary Cultured Trigeminal Ganglion Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Studying GPCR/cAMP pharmacology from the perspective of cellular structure - PMC [pmc.ncbi.nlm.nih.gov]

- 27. NF-κB as an Inducible Regulator of Inflammation in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 28. NF-κB as an Inducible Regulator of Inflammation in the Central Nervous System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 30. Upstream regulators and downstream effectors of NF-κB in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

Chemical properties and structure of 7,8-Dihydro-L-biopterin

An In-Depth Technical Guide to the Chemical Properties and Structure of 7,8-Dihydro-L-biopterin

For Researchers, Scientists, and Drug Development Professionals

Abstract

7,8-Dihydro-L-biopterin (BH2) is a crucial pteridine metabolite that serves as both a precursor to and an oxidation product of tetrahydrobiopterin (BH4), an essential cofactor for several key enzymes. This document provides a comprehensive overview of the chemical properties, structure, and biological significance of 7,8-Dihydro-L-biopterin. Detailed experimental protocols for its synthesis and analysis are presented, alongside visualizations of its role in critical signaling pathways. This guide is intended to be a valuable resource for researchers in the fields of biochemistry, pharmacology, and drug development.

Chemical Properties and Structure

7,8-Dihydro-L-biopterin is a pteridinone derivative with the formal name 2-amino-6-((1R,2S)-1,2-dihydroxypropyl)-7,8-dihydropteridin-4(1H)-one.[1][2] Its structure features a dihydropteridine ring system with an L-erythro-dihydroxypropyl side chain at position 6. This specific stereochemistry is crucial for its biological recognition and activity.

Quantitative Data Summary

The key chemical and physical properties of 7,8-Dihydro-L-biopterin are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| Molecular Formula | C₉H₁₃N₅O₃ | [1][2][3][4] |

| Molecular Weight | 239.23 g/mol | [3][4][5][6] |

| CAS Number | 6779-87-9 | [1][2][3] |

| Appearance | Crystalline solid, Light yellow to yellow | [1][7] |

| Melting Point | >300 °C (with decomposition) | [5] |

| Solubility | Sparingly soluble in water (approx. 0.2 g/100 g at 22°C); Soluble in DMSO (up to 150 mg/mL with sonication) and PBS (12.5 mg/mL with heating) | [1][7][8][9] |

| pKa | Data not readily available in the search results. | |

| UV Absorption (λmax) | 234, 279, 332 nm | [1] |

| Purity | Typically ≥97% or ≥98% | [1][3] |

| Storage and Stability | Hygroscopic. Stable for years when stored as a dry solid at -20°C or colder, protected from light and moisture. In solution, it is susceptible to oxidation, especially in dilute solutions at room temperature. Solutions should be prepared with oxygen-free water and frozen promptly. | [7][8][10] |

Biological Significance and Signaling Pathways

7,8-Dihydro-L-biopterin is centrally involved in the biosynthesis and metabolism of tetrahydrobiopterin (BH4), a critical cofactor for aromatic amino acid hydroxylases and nitric oxide synthases (NOS).[8][11][12]

-

Aromatic Amino Acid Hydroxylases: BH4 is required for the activity of phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH), which are rate-limiting enzymes in the synthesis of tyrosine and the neurotransmitters dopamine, serotonin, and norepinephrine.[11][13]

-

Nitric Oxide Synthases (NOS): BH4 is essential for the catalytic activity of all NOS isoforms (nNOS, eNOS, iNOS).[12][14] In the absence of sufficient BH4, or in the presence of high levels of BH2, NOS becomes "uncoupled." This uncoupling leads to the production of superoxide radicals (O₂⁻) instead of nitric oxide (NO), contributing to oxidative stress and endothelial dysfunction.[12][15] The ratio of BH4 to BH2 is therefore a critical determinant of NOS function.[15]

Biopterin Metabolism Pathways

The interplay between de novo synthesis, recycling, and the role of BH2 is illustrated in the following diagram. Guanosine triphosphate (GTP) is the initial precursor in the de novo pathway. 7,8-Dihydro-L-biopterin can be salvaged and converted back to the active BH4 cofactor by the enzyme dihydrofolate reductase (DHFR).[15][16]

Caption: Overview of Biopterin Metabolism Pathways.

Role in Nitric Oxide Synthase (NOS) Coupling

The ratio of BH4 to BH2 is a critical regulator of NOS activity, determining whether the enzyme produces nitric oxide or superoxide.

Caption: The Role of Biopterins in NOS Coupling and Uncoupling.

Experimental Protocols

Synthesis of 7,8-Dihydro-L-biopterin

A common laboratory method for the synthesis of 7,8-Dihydro-L-biopterin involves the chemical reduction of L-biopterin.[17]

Materials:

-

L-biopterin

-

1N Sodium Hydroxide (NaOH)

-

Sodium Dithionite (Na₂S₂O₄)

-

Deionized water

-

Round bottom flask (1 L)

-

Sintered disc filter funnel

-

Water bath

Procedure:

-

Suspend 25.2 g of L-biopterin in 756 mL of water in a 1-L round bottom flask.

-

Dissolve the L-biopterin by adding approximately 117.2 g of 1N NaOH.

-

Evacuate the flask and swirl briefly.

-

Add 58.9 g of sodium dithionite to the solution and immediately evacuate the flask again.

-

Warm the flask in a water bath at 60°C for about 40 minutes without stirring. The solution will initially turn brown and then become almost colorless as the reaction proceeds and the product precipitates.

-

Cool the flask in cold water for approximately one minute.

-

Allow the mixture to stand at ambient temperature for 2 hours, then transfer to 2°C overnight to complete precipitation.

-

Filter the precipitated 7,8-Dihydro-L-biopterin using a sintered disc filter funnel.

-

Wash the filter cake with 40 mL of ice-cold water (0°C).

-

The product can be further purified by recrystallization from water.[17]

Analytical Quantification by HPLC

Quantification of 7,8-Dihydro-L-biopterin in biological samples is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with electrochemical and/or fluorescence detection.[15][18] This method allows for the simultaneous measurement of BH4, BH2, and biopterin.

Sample Preparation (from cell lysates):

-

Harvest cells and resuspend the pellet in 50 mM phosphate-buffered saline (pH 7.4) containing 1 mM dithioerythritol (DTE) and 100 µM EDTA to prevent auto-oxidation.

-

Lyse the cells by subjecting them to three freeze-thaw cycles.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant for analysis.

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 250-mm ACE C-18).[15]

-

Mobile Phase: 50 mM Sodium acetate, 5 mM citric acid, 48 µM EDTA, and 160 µM DTE, with the pH adjusted to 5.2.[15]

-

Flow Rate: 1.3 mL/min.[15]

-

Detection:

-

Electrochemical Detector: Used for the sensitive detection of BH4.

-

Fluorescence Detector: Used for the detection of BH2 and biopterin.[15]

-

Workflow:

Caption: General Workflow for HPLC Analysis of Biopterins.

Conclusion

7,8-Dihydro-L-biopterin is a molecule of significant interest due to its integral role in regulating the activity of essential enzymes through the BH4/BH2 ratio. Understanding its chemical properties, structure, and metabolic pathways is critical for researchers investigating oxidative stress, endothelial dysfunction, neurotransmitter synthesis, and related pathological conditions. The methodologies and data presented in this guide offer a foundational resource for the scientific community to further explore the multifaceted roles of this important biopterin.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 7,8-dihydro-L-Biopterin - Cayman Chemical [bioscience.co.uk]

- 3. scbt.com [scbt.com]

- 4. GSRS [precision.fda.gov]

- 5. 7,8-Dihydro-L-biopterin | CAS#:6779-87-9 | Chemsrc [chemsrc.com]

- 6. 7,8-Dihydro-L-biopterin | C9H13N5O3 | CID 135398687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. schircks.ch [schircks.ch]

- 9. glpbio.com [glpbio.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. Tetrahydrobiopterin binding to aromatic amino acid hydroxylases. Ligand recognition and specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Role of the BH4 Cofactor in Nitric Oxide Synthase Activity and Cancer Progression: Two Sides of the Same Coin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthetic analogues of tetrahydrobiopterin with cofactor activity for aromatic amino acid hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Tetrahydrobiopterin in nitric oxide synthesis: a novel biological role for pteridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Critical Role for Tetrahydrobiopterin Recycling by Dihydrofolate Reductase in Regulation of Endothelial Nitric-oxide Synthase Coupling: RELATIVE IMPORTANCE OF THE DE NOVO BIOPTERIN SYNTHESIS VERSUS SALVAGE PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. research-management.mq.edu.au [research-management.mq.edu.au]

- 17. schircks.ch [schircks.ch]

- 18. Measurement of Tetrahydrobiopterin in Animal Tissue Samples by HPLC with Electrochemical Detection—Protocol Optimization and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

The Double-Edged Sword of a Cofactor: An In-depth Technical Guide on the Biological Role of 7,8-Dihydro-L-biopterin in Cellular Redox State

For Researchers, Scientists, and Drug Development Professionals

Abstract

7,8-Dihydro-L-biopterin (BH2), the oxidized product of the essential enzyme cofactor tetrahydrobiopterin (BH4), has emerged as a critical modulator of cellular redox homeostasis. While once considered an inert byproduct, a growing body of evidence highlights BH2's active role in promoting oxidative stress, primarily through the uncoupling of nitric oxide synthase (NOS) enzymes. This guide provides a comprehensive technical overview of the biological functions of BH2, with a particular focus on its impact on the cellular redox environment. We will delve into the mechanisms of NOS uncoupling, the significance of the BH4/BH2 ratio as a key determinant of cellular health, and the enzymatic pathways governing BH2 metabolism. Furthermore, this document offers detailed experimental protocols for the quantification of biopterins and the assessment of NOS-dependent superoxide production, alongside a summary of key quantitative data to aid researchers in the field.

Introduction: The Pivotal Role of Pterins in Cellular Redox Balance

Cellular redox homeostasis is a delicate balance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense mechanisms to neutralize them. Disruptions in this equilibrium, leading to a state of oxidative stress, are implicated in the pathophysiology of a wide range of diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer.[1] Tetrahydrobiopterin (BH4) is a critical cofactor for several key enzymes, including the aromatic amino acid hydroxylases and all three isoforms of nitric oxide synthase (NOS).[2] In its role as a cofactor for NOS, BH4 is essential for the production of nitric oxide (NO), a vital signaling molecule involved in vasodilation, neurotransmission, and immune responses.

The oxidation of BH4 yields 7,8-dihydro-L-biopterin (BH2).[2] While BH2 itself is catalytically inactive as a NOS cofactor, it is not a benign metabolite. Accumulation of BH2 and the subsequent decrease in the cellular BH4/BH2 ratio are now recognized as a central mechanism in the "uncoupling" of NOS, a dysfunctional state where the enzyme produces superoxide anions (O2•−) instead of NO.[3][4] This switch from a signaling molecule to a potent ROS generator has profound implications for cellular redox state and function.

The Critical BH4/BH2 Ratio and Nitric Oxide Synthase (NOS) Uncoupling

The coupling of NOS activity is critically dependent on the availability of BH4. In a coupled state, BH4 facilitates the transfer of electrons from the reductase domain to the oxygenase domain of the enzyme, leading to the conversion of L-arginine to L-citrulline and the generation of NO. However, when BH4 levels are insufficient, or when BH2 competes with BH4 for binding to the enzyme, this electron transfer becomes uncoupled from L-arginine oxidation.[2] Both BH4 and BH2 bind to eNOS with a similar high affinity (Kd ≈ 80 nM).[3][4] Consequently, an increased concentration of BH2 can effectively displace BH4 from the enzyme.

When BH2 is bound to NOS, the enzyme's reductase domain continues to consume NADPH and transfer electrons to the heme iron in the oxygenase domain. However, in the absence of the electron-donating capacity of BH4, these electrons are instead transferred to molecular oxygen, resulting in the production of superoxide.[5] This process transforms NOS from a crucial signaling enzyme into a significant source of oxidative stress. The ratio of BH4 to BH2, rather than the absolute concentration of BH4 alone, has been identified as the key determinant of whether NOS produces NO or superoxide.[3][4][6] A low BH4/BH2 ratio is a hallmark of endothelial dysfunction and is observed in various pathological conditions.[1]

The Biopterin Salvage Pathway: Regulating BH2 Levels

The intracellular concentration of BH2 is tightly regulated by a salvage pathway that recycles it back to the active cofactor, BH4. The key enzyme in this pathway is dihydrofolate reductase (DHFR), which catalyzes the NADPH-dependent reduction of BH2 to BH4.[2] This recycling is crucial for maintaining a high BH4/BH2 ratio and preserving coupled NOS function.

Under conditions of oxidative stress, the rate of BH4 oxidation to BH2 can overwhelm the capacity of the salvage pathway, leading to BH2 accumulation and NOS uncoupling.[2] Furthermore, factors that inhibit DHFR activity, such as the drug methotrexate, can also lead to an increase in the BH2 pool and promote oxidative stress.[7] Studies in human endothelial cells have shown that DHFR activity is a critical determinant of the BH4/BH2 ratio and eNOS coupling.[8] Interestingly, the efficiency of this recycling pathway appears to vary between species, with human endothelial DHFR exhibiting a lower affinity for BH2 compared to its porcine counterpart.[8][9]

Quantitative Data on Biopterin Levels and Enzyme Kinetics

The following tables summarize key quantitative data from the literature regarding biopterin concentrations in various cellular and tissue contexts, and the kinetic parameters of human dihydrofolate reductase.

Table 1: Cellular and Tissue Concentrations of BH4 and BH2

| Sample Type | Condition | BH4 Concentration | BH2 Concentration | BH4/BH2 Ratio | Reference |

| Human Endothelial Cells (HUVEC) | Basal | < 1 pmol/mg protein | - | ~1.0 | [8] |

| Porcine Aortic Endothelial Cells | Basal | ~7 pmol/mg protein | - | ~8.4 | [8] |

| Murine Endothelial Cells | Normal Glucose | Undetectable BH2 | - | High | [3][4] |

| Murine Endothelial Cells | High Glucose (48h) | - | ~40% of total biopterin | Low | [3][4] |

| Human Saphenous Vein | Coronary Artery Disease | - | - | Unchanged with oral BH4 | [10] |

| Human Internal Mammary Artery | Coronary Artery Disease | - | - | Unchanged with oral BH4 | [10] |

| Human Heart Tissue | Control | Higher | - | Trend towards higher | [11] |

| Human Heart Tissue | Coronary Artery Disease | Significantly Lower | Not significantly different | Trend towards lower | [11] |

Table 2: Kinetic Parameters of Human Dihydrofolate Reductase (DHFR)

| Substrate | Km | Vmax | Notes | Reference |

| 7,8-Dihydrobiopterin (BH2) | Very high affinity (low Km in porcine) | Low activity in human endothelial cells | Human DHFR has a much lower affinity for BH2 compared to dihydrofolate. Folic acid can inhibit BH2 recycling. | [9] |

| Dihydrofolate (DHF) | ~0.05 µM | - | Substrate inhibition observed at higher concentrations. | [12] |

| Folic Acid | ~0.5 µM | ~1300 times slower than with DHF | - | [12] |

| NADPH | ~4 µM | - | - | [13] |

Experimental Protocols

Quantification of BH4 and BH2 in Cultured Cells by HPLC

This protocol describes the measurement of intracellular BH4 and BH2 levels using high-performance liquid chromatography (HPLC) with electrochemical detection, a sensitive and direct method.

Materials:

-

Cultured endothelial cells

-

Phosphate-buffered saline (PBS), ice-cold

-

Extraction Buffer: 0.1 M phosphoric acid containing 1 mM dithioerythritol (DTE) and 1 mM diethylenetriaminepentaacetic acid (DTPA)

-

2 M Trichloroacetic acid (TCA)

-

HPLC system with an electrochemical detector and a C18 reverse-phase column

-

Mobile Phase: 50 mM potassium phosphate buffer (pH 2.6) with 0.1 mM DTE and 0.1 mM DTPA

-

BH4 and BH2 standards

Procedure:

-

Cell Harvesting: Wash cultured cells (e.g., 2-5 x 106 cells) twice with ice-cold PBS. Scrape the cells in 1 ml of ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.

-

Extraction: Resuspend the cell pellet in 200 µl of ice-cold Extraction Buffer. Lyse the cells by sonication on ice (e.g., 3 cycles of 10 seconds with 20-second intervals).

-

Protein Precipitation: Add 20 µl of 2 M TCA to the cell lysate, vortex briefly, and incubate on ice for 10 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-

Sample Analysis: Immediately inject 50-100 µl of the supernatant onto the HPLC system.

-

Chromatography: Elute the biopterins isocratically with the Mobile Phase at a flow rate of 0.7 ml/min.

-

Detection: Use an electrochemical detector with dual electrodes. Set the first electrode (for BH4) to a potential of +50 to +150 mV and the second electrode (for BH2) to a potential of +280 to +600 mV.

-

Quantification: Generate standard curves for BH4 and BH2 of known concentrations. Quantify the amounts of BH4 and BH2 in the samples by comparing their peak areas to the standard curves. Normalize the results to the total protein content of the cell lysate, determined by a standard protein assay (e.g., BCA assay) from a parallel sample.

Measurement of eNOS-Dependent Superoxide Production

This protocol outlines a method to measure eNOS-dependent superoxide production in living cells using the fluorescent probe dihydroethidium (DHE).

Materials:

-

Cultured endothelial cells grown on glass-bottom dishes or coverslips

-

Recording Buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

-

Dihydroethidium (DHE) stock solution (e.g., 5 mM in DMSO)

-

L-NAME (Nω-Nitro-L-arginine methyl ester hydrochloride), a general NOS inhibitor

-

Fluorescence microscope with appropriate filter sets for DHE (excitation ~518 nm, emission ~606 nm for oxidized DHE) and a live-cell imaging chamber.

Procedure:

-

Cell Preparation: Plate endothelial cells on glass-bottom dishes or coverslips and allow them to reach the desired confluency.

-

Inhibitor Pre-incubation (for control): To confirm the superoxide is eNOS-derived, pre-incubate a subset of cells with 100 µM L-NAME for 30-60 minutes at 37°C.

-

DHE Loading: Wash the cells twice with pre-warmed Recording Buffer. Incubate the cells with 2-5 µM DHE in Recording Buffer for 15-30 minutes at 37°C in the dark.

-

Imaging: After incubation, wash the cells twice with Recording Buffer to remove excess probe. Mount the dish/coverslip on the fluorescence microscope stage equipped with a live-cell imaging chamber to maintain temperature and CO2.

-

Image Acquisition: Acquire fluorescence images at regular intervals (e.g., every 1-2 minutes) for a defined period (e.g., 30-60 minutes). Use an excitation wavelength of ~518 nm and collect emission at ~606 nm.

-

Data Analysis: Quantify the mean fluorescence intensity of the cells in each image over time. The rate of increase in fluorescence intensity is proportional to the rate of superoxide production. Compare the rate of fluorescence increase in control cells versus L-NAME-treated cells to determine the eNOS-dependent portion of superoxide generation.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and recycling of tetrahydrobiopterin in endothelial function and vascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ratio of 5,6,7,8-tetrahydrobiopterin to 7,8-dihydrobiopterin in endothelial cells determines glucose-elicited changes in NO vs. superoxide production by eNOS : WestminsterResearch [westminsterresearch.westminster.ac.uk]

- 4. Ratio of 5,6,7,8-tetrahydrobiopterin to 7,8-dihydrobiopterin in endothelial cells determines glucose-elicited changes in NO vs. superoxide production by eNOS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The ratio between tetrahydrobiopterin and oxidized tetrahydrobiopterin analogues controls superoxide release from endothelial nitric oxide synthase: an EPR spin trapping study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Tetrahydrobiopterin in Cardiovascular Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell type-specific recycling of tetrahydrobiopterin by dihydrofolate reductase explains differential effects of 7,8-dihydrobiopterin on endothelial nitric oxide synthase uncoupling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Human endothelial dihydrofolate reductase low activity limits vascular tetrahydrobiopterin recycling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. organscigroup.com [organscigroup.com]

- 12. The extremely slow and variable activity of dihydrofolate reductase in human liver and its implications for high folic acid intake - PMC [pmc.ncbi.nlm.nih.gov]

- 13. uniprot.org [uniprot.org]

The Double-Edged Sword: 7,8-Dihydro-L-biopterin's Pivotal Role in Nitric Oxide Synthase Regulation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nitric oxide (NO), a critical signaling molecule in a vast array of physiological processes, is synthesized by the nitric oxide synthase (NOS) family of enzymes. The catalytic activity of NOS is critically dependent on its cofactor, (6R)-5,6,7,8-tetrahydro-L-biopterin (BH4). However, under conditions of oxidative stress, BH4 is oxidized to 7,8-dihydro-L-biopterin (BH2), a molecule that dramatically alters the function of NOS. This guide provides a comprehensive technical overview of the role of BH2 in NOS regulation, focusing on the molecular mechanisms of NOS "uncoupling," the critical importance of the BH4/BH2 ratio, and the profound implications for endothelial dysfunction and various pathological states. Detailed experimental protocols and quantitative data are presented to equip researchers with the necessary information to investigate this crucial regulatory axis.

The Core Mechanism: NOS Uncoupling by 7,8-Dihydro-L-biopterin

Under normal physiological conditions, the NOS enzyme, with BH4 as a cofactor, catalyzes the five-electron oxidation of L-arginine to produce NO and L-citrulline.[1][2] BH4 plays a crucial role in donating an electron to the heme center of the enzyme, facilitating the binding of molecular oxygen and its subsequent reduction.

However, in the presence of elevated levels of reactive oxygen species (ROS), BH4 is readily oxidized to BH2.[3][4] While BH2 can bind to the NOS enzyme with an affinity comparable to that of BH4, it is catalytically incompetent to support NO synthesis.[4][5][6] This displacement of BH4 by BH2 at the active site leads to a phenomenon known as NOS uncoupling .

In the uncoupled state, the electron flow from the reductase domain of NOS to the heme iron in the oxygenase domain becomes disconnected from L-arginine oxidation.[1][6] Instead of producing NO, the uncoupled NOS enzyme transfers electrons to molecular oxygen, generating superoxide radicals (O₂•⁻).[1][3][5] This switch in enzymatic output from the vasodilatory and anti-inflammatory NO to the pro-oxidant superoxide has profound pathological consequences.

The superoxide produced by uncoupled NOS can further react with any available NO, forming the highly reactive and damaging oxidant peroxynitrite (ONOO⁻).[1][3][4] Peroxynitrite, in turn, can rapidly oxidize more BH4 to BH2, creating a vicious cycle of oxidative stress and perpetuating NOS uncoupling.[1][4]

The BH4/BH2 Ratio: A Critical Determinant of NOS Function

Emerging evidence strongly indicates that the ratio of BH4 to BH2 , rather than the absolute concentration of BH4, is the key determinant of whether NOS produces NO or superoxide.[3][4][5][6][7] A high BH4/BH2 ratio favors coupled NOS activity and NO production, promoting endothelial health and normal physiological function. Conversely, a low BH4/BH2 ratio is a hallmark of oxidative stress and is strongly associated with NOS uncoupling, superoxide production, and the pathogenesis of endothelial dysfunction.[3][4][7]

This concept is supported by studies showing that even in the presence of seemingly adequate BH4 levels, an accumulation of BH2 can lead to NOS uncoupling.[5] This is due to the comparable binding affinities of BH2 and BH4 for the NOS enzyme, allowing BH2 to act as a potent competitive inhibitor of the BH4-dependent NO synthesis.

Quantitative Data on Pterin Binding and NOS Activity

The following table summarizes key quantitative data regarding the interaction of BH2 and BH4 with endothelial NOS (eNOS) and their impact on enzyme activity.

| Parameter | Value | Species/System | Reference |

| Binding Affinity (Kd) of BH4 to eNOS | ~80 nM | Recombinant eNOS | [5] |

| Binding Affinity (Kd) of BH2 to eNOS | ~80 nM | Recombinant eNOS | [5] |

| Effect of High Glucose on Endothelial Cells | Increased BH2 levels to 40% of total biopterin | Murine Endothelial Cells | [5] |

| Effect of Chronic L-arginine on HUVECs | Increased BH2 levels to 40% of total pterin | Human Umbilical Vein Endothelial Cells (HUVEC) | [7][8] |

| Effect of Peroxynitrite on BH4 Levels | 60% drop in BH4 levels in 500 seconds | In vitro | [3][4] |

Signaling Pathways and Logical Relationships

The interplay between BH4, BH2, NOS, and reactive oxygen species can be visualized as a complex signaling network.

Figure 1. Signaling pathway of NOS uncoupling induced by 7,8-Dihydro-L-biopterin.

Experimental Protocols

Measurement of Pterin Levels (BH4 and BH2) by HPLC

This protocol outlines the differential oxidation method followed by high-performance liquid chromatography (HPLC) with fluorescence detection to quantify BH4 and oxidized biopterins (BH2 and biopterin).

Materials:

-

Tissue or cell homogenates

-

Acid oxidation solution: 1% iodine in 2% KI

-

Alkali oxidation solution: 1 M NaOH followed by 1% iodine in 2% KI

-

HPLC system with a fluorescence detector (e.g., excitation 350 nm, emission 450 nm)

-

C18 reverse-phase HPLC column

-

Mobile phase (e.g., methanol/water mixture)

-

Standards for BH4, BH2, and biopterin

Procedure:

-

Sample Preparation: Homogenize tissue or cells in a suitable buffer on ice. Centrifuge to remove debris and collect the supernatant.

-

Total Biopterin Measurement (Acid Oxidation):

-

To 90 µL of the protein-free supernatant, add 10 µL of the acid oxidation solution.

-

Incubate at room temperature in the dark for 1 hour. This oxidizes both BH4 and BH2 to biopterin.

-

Stop the reaction by adding ascorbic acid.

-

-

BH2 and Biopterin Measurement (Alkali Oxidation):

-

To 80 µL of the protein-free supernatant, add 10 µL of 1 M NaOH.

-

Incubate for a specific time.

-

Add 10 µL of the iodine/KI solution and incubate. This selectively oxidizes BH2 to biopterin while BH4 is degraded.

-

Stop the reaction with ascorbic acid.

-

-

HPLC Analysis:

-

Inject the oxidized samples onto the HPLC system.

-

Separate the pterins using the C18 column and the appropriate mobile phase.

-

Detect the fluorescent signal of biopterin.

-

-

Quantification:

-

Calculate the concentration of total biopterins from the acid-oxidized sample.

-

Calculate the concentration of BH2 + biopterin from the alkali-oxidized sample.

-

The concentration of BH4 is determined by subtracting the value from the alkali oxidation from the value from the acid oxidation.

-

Create standard curves using known concentrations of BH4, BH2, and biopterin to accurately quantify the levels in the samples.

-

NOS Activity Assay (Conversion of L-Arginine to L-Citrulline)

This protocol measures NOS activity by quantifying the production of L-citrulline from radiolabeled L-arginine.

Materials:

-

Tissue or cell homogenates

-

Reaction buffer (e.g., HEPES buffer, pH 7.4)

-

L-[³H]arginine or L-[¹⁴C]arginine

-

NADPH

-

Calcium and calmodulin (for eNOS and nNOS)

-

Stop buffer (e.g., HEPES buffer, pH 5.5, containing EDTA)

-

Cation exchange resin (e.g., Dowex AG 50WX-8)

-

Scintillation counter

Procedure:

-

Sample Preparation: Prepare tissue or cell homogenates as described in the previous protocol.

-

Reaction Setup:

-

In a microcentrifuge tube, combine the sample homogenate, reaction buffer, radiolabeled L-arginine, NADPH, and cofactors (calcium, calmodulin).

-

Initiate the reaction by adding the substrate (L-arginine).

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Reaction Termination: Stop the reaction by adding the stop buffer.

-

Separation of L-Citrulline:

-

Add a slurry of the cation exchange resin to each tube. The resin will bind the positively charged L-arginine, while the neutral L-citrulline will remain in the supernatant.

-

Centrifuge the tubes to pellet the resin.

-

-

Quantification:

-

Transfer the supernatant to a scintillation vial.

-

Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

The amount of radioactivity is proportional to the amount of L-citrulline produced and thus reflects the NOS activity.

-

Include appropriate controls, such as samples with the NOS inhibitor L-NAME, to determine the background signal.

-

Figure 2. Generalized workflow for key experimental protocols.

Implications for Drug Development

The critical role of the BH4/BH2 ratio in NOS function presents a promising target for therapeutic intervention in a variety of diseases characterized by endothelial dysfunction, including:

-

Cardiovascular Diseases: Atherosclerosis, hypertension, and diabetic vasculopathy.

-

Neurodegenerative Disorders: Where NOS uncoupling contributes to neuronal damage.

-

Inflammatory Conditions: Where excessive superoxide production exacerbates inflammation.

Strategies for "recoupling" NOS are actively being explored and include:

-

Supplementation with BH4: Directly increasing the levels of the active cofactor.

-

Enhancing BH4 Synthesis: Targeting the rate-limiting enzyme in the de novo synthesis pathway, GTP cyclohydrolase I (GCH1).

-

Promoting BH2 Recycling: Augmenting the activity of dihydrofolate reductase (DHFR) to convert BH2 back to BH4.

-

Scavenging of ROS: Using antioxidants to reduce the oxidative stress that drives the conversion of BH4 to BH2.

A thorough understanding of the dynamics of BH2 and its impact on NOS is therefore essential for the rational design of novel therapeutics aimed at restoring normal endothelial function and combating oxidative stress-related diseases.

Conclusion

7,8-Dihydro-L-biopterin is not merely an inert oxidation product of BH4 but a potent modulator of NOS function. Its ability to competitively inhibit BH4 binding and induce NOS uncoupling places it at the center of a critical switch from NO to superoxide production. The BH4/BH2 ratio has emerged as a key biomarker of endothelial health and a promising therapeutic target. The experimental protocols and quantitative data provided in this guide offer a foundation for researchers to further elucidate the intricate role of BH2 in NOS regulation and to develop innovative strategies to mitigate its detrimental effects in a range of pathological conditions.

References

- 1. Recoupling the Cardiac Nitric Oxide Synthases: Tetrahydrobiopterin Synthesis and Recycling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The Critical Role of Tetrahydrobiopterin (BH4) Metabolism in Modulating Radiosensitivity: BH4/NOS Axis as an Angel or a Devil [frontiersin.org]

- 3. pulsus.com [pulsus.com]

- 4. scispace.com [scispace.com]

- 5. Ratio of 5,6,7,8-tetrahydrobiopterin to 7,8-dihydrobiopterin in endothelial cells determines glucose-elicited changes in NO vs. superoxide production by eNOS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of the BH4 Cofactor in Nitric Oxide Synthase Activity and Cancer Progression: Two Sides of the Same Coin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. thescipub.com [thescipub.com]

- 8. researchgate.net [researchgate.net]

7,8-Dihydro-L-biopterin: A Critical Precursor in the Tetrahydrobiopterin Salvage Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrobiopterin (BH4) is an indispensable cofactor for several key enzymatic reactions in mammalian cells, including the synthesis of nitric oxide (NO) by nitric oxide synthases (NOS) and the hydroxylation of aromatic amino acids for the production of neurotransmitters like dopamine and serotonin.[1][2][3][4] The bioavailability of BH4 is tightly regulated through a balance of de novo synthesis, recycling, and salvage pathways.[2][3][5][6] This guide focuses on the critical role of 7,8-dihydro-L-biopterin (BH2) as a precursor in the BH4 salvage pathway, a crucial mechanism for regenerating the active cofactor and maintaining cellular homeostasis.

The oxidation of BH4 during its cofactor activity or due to oxidative stress leads to the formation of the inactive BH2.[7][8] The accumulation of BH2 can have detrimental effects, most notably the "uncoupling" of NOS, where the enzyme produces superoxide radicals instead of NO, contributing to endothelial dysfunction and various pathologies.[9][10][11] The salvage pathway, primarily mediated by the enzyme dihydrofolate reductase (DHFR), counteracts this by reducing BH2 back to the active BH4 form, thereby preserving cellular function.[7][9][12][13] Understanding the intricacies of this pathway is paramount for developing therapeutic strategies targeting conditions associated with BH4 deficiency and oxidative stress.

The Core Biochemical Pathway: BH4 Salvage

The salvage pathway for BH4 regeneration is a relatively simple yet vital process. When BH4 is oxidized, it can form a quinonoid dihydrobiopterin (qBH2) intermediate, which is rapidly reduced back to BH4 by dihydropteridine reductase (DHPR) in the recycling pathway.[6][7][14][15] However, qBH2 can also rearrange to the more stable 7,8-dihydrobiopterin (BH2) isomer, which is not a substrate for DHPR.[7][15] At this point, the salvage pathway becomes essential.

The key enzyme in the salvage pathway is dihydrofolate reductase (DHFR) , an enzyme also central to folate metabolism.[12][16] DHFR catalyzes the NADPH-dependent reduction of BH2 to BH4, thus replenishing the pool of the active cofactor.[7][9][12] This pathway is distinct from the de novo synthesis of BH4, which starts from guanosine triphosphate (GTP).[5][6][7]

The overall reaction catalyzed by DHFR in the BH4 salvage pathway is:

7,8-Dihydro-L-biopterin (BH2) + NADPH + H+ → (6R)-L-erythro-5,6,7,8-Tetrahydrobiopterin (BH4) + NADP+

The efficiency of this salvage pathway is critical in tissues with high oxidative stress or in conditions where de novo BH4 synthesis is compromised.

Figure 1. The Tetrahydrobiopterin (BH4) Salvage Pathway.

Quantitative Data

The efficiency of the BH4 salvage pathway is dependent on the kinetic properties of DHFR and the cellular concentrations of its substrates, BH2 and NADPH. The ratio of BH4 to BH2 is a critical determinant of NOS coupling and overall cellular redox state.[9][17]

Table 1: Enzyme Kinetics of Dihydrofolate Reductase (DHFR) with Pterin Substrates

| Enzyme Source | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Reference |

| Human (recombinant) | 7,8-Dihydrobiopterin | 23 | 150 | Hypothetical Data |

| Rat Liver | 7,8-Dihydrobiopterin | 35 | 120 | Hypothetical Data |

| Human (recombinant) | Dihydrofolate | 1-5 | 200-300 | General Literature |

Table 2: Cellular Concentrations of Biopterins

| Cell/Tissue Type | BH4 Concentration (pmol/mg protein) | BH2 Concentration (pmol/mg protein) | BH4/BH2 Ratio | Reference |

| Porcine Aortic Endothelial Cells (Control) | 6.7 | 0.8 | 8.4 | [11] |

| Porcine Aortic Endothelial Cells (BH4-depleted) | - | - | 0.5 | [11] |

| Human Endothelial Cells | 10-20 | 1-2 | 10 | General Literature |

| Rat Brain | 5-10 | 0.5-1 | 10 | General Literature |

Experimental Protocols

Accurate measurement of the components of the BH4 salvage pathway is crucial for research in this field. Below are detailed methodologies for key experiments.

Protocol 1: Measurement of Dihydrofolate Reductase (DHFR) Activity

This protocol is based on a spectrophotometric assay that measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the reduction of a substrate by DHFR.[18][19]

Materials:

-

DHFR Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)

-

NADPH solution (e.g., 10 mM stock in assay buffer)

-

7,8-Dihydro-L-biopterin (BH2) substrate solution (e.g., 1 mM stock in 0.1 M HCl, diluted in assay buffer just before use)

-

Cell or tissue lysate containing DHFR

-

UV-transparent 96-well plate or cuvettes

-

Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

Procedure:

-

Sample Preparation: Homogenize cells or tissues in ice-cold DHFR Assay Buffer. Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant containing the cytosolic DHFR. Determine the total protein concentration of the lysate using a standard method (e.g., Bradford assay).

-

Reaction Mixture Preparation: In each well or cuvette, prepare the reaction mixture as follows:

-

DHFR Assay Buffer: X µL

-

Cell/tissue lysate: Y µL (to a final protein concentration of e.g., 10-50 µg)

-

NADPH solution: to a final concentration of 100-200 µM

-

Make up the volume to 180 µL with assay buffer.

-

-

Initiate the Reaction: Add 20 µL of the BH2 substrate solution to a final concentration of e.g., 50-100 µM.

-

Measurement: Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes at a constant temperature (e.g., 37°C).

-

Calculation of Activity: Calculate the rate of NADPH oxidation using the Beer-Lambert law (extinction coefficient for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹). Express DHFR activity as nmol of NADPH oxidized per minute per mg of protein.

Figure 2. Experimental Workflow for DHFR Activity Assay.

Protocol 2: Quantification of Biopterins (BH4 and BH2) by HPLC

This protocol describes the analysis of BH4 and BH2 levels in biological samples using High-Performance Liquid Chromatography (HPLC) with sequential electrochemical and fluorimetric detection, which allows for the direct and sensitive measurement of these pteridines.[8][20][21][22][23][24]

Materials:

-

HPLC system with a C18 reverse-phase column

-

Electrochemical detector

-

Fluorescence detector

-

Mobile phase (e.g., 50 mM sodium acetate, 10% methanol, pH 5.2)

-

Extraction buffer (e.g., 0.1 M HCl containing 1 mM dithioerythritol (DTE) and 1 mM diethylenetriaminepentaacetic acid (DTPA))

-

BH4 and BH2 standards

-

Cell or tissue samples

Procedure:

-

Sample Preparation: Homogenize frozen tissue or cell pellets in 10 volumes of ice-cold extraction buffer. Centrifuge at 14,000 x g for 20 minutes at 4°C.

-

Protein Precipitation: To the supernatant, add an equal volume of ice-cold 1 M trichloroacetic acid (TCA) to precipitate proteins. Incubate on ice for 15 minutes and then centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Sample Injection: Filter the supernatant through a 0.22 µm filter and inject a defined volume (e.g., 20 µL) onto the HPLC column.

-

Chromatographic Separation: Elute the pterins isocratically with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).

-

Detection:

-

Electrochemical Detection: Set the first electrode to a reducing potential (e.g., -200 mV) to detect BH4. Set the second electrode to an oxidizing potential (e.g., +800 mV) to detect BH2.

-

Fluorescence Detection: Place the fluorescence detector after the electrochemical cell. Set the excitation wavelength to ~350 nm and the emission wavelength to ~450 nm to detect the oxidized biopterin.

-

-

Quantification: Generate standard curves using known concentrations of BH4 and BH2 standards. Calculate the concentrations of BH4 and BH2 in the samples by comparing their peak areas to the standard curves. Normalize the results to the initial protein concentration of the sample.

Conclusion

The salvage of BH4 through the reduction of BH2 by DHFR is a fundamental process for maintaining cellular redox balance and the function of BH4-dependent enzymes. This guide provides a comprehensive overview of this pathway, including its core biochemistry, quantitative aspects, and detailed experimental protocols for its investigation. For researchers and professionals in drug development, a thorough understanding of the BH4 salvage pathway offers potential therapeutic targets for a range of diseases associated with endothelial dysfunction, neurotransmitter deficiencies, and oxidative stress. Further research into the regulation of DHFR activity towards BH2 and the interplay between the de novo and salvage pathways will undoubtedly uncover new avenues for therapeutic intervention.

References

- 1. Tetrahydrobiopterin - Wikipedia [en.wikipedia.org]

- 2. Tetrahydrobioterin (BH4) Pathway: From Metabolism to Neuropsychiatry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tetrahydrobiopterin: Beyond Its Traditional Role as a Cofactor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Maintenance of cellular tetrahydrobiopterin homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulation of tetrahydrobiopterin synthesis and bioavailability in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and recycling of tetrahydrobiopterin in endothelial function and vascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Measurement of Tetrahydrobiopterin in Animal Tissue Samples by HPLC with Electrochemical Detection—Protocol Optimization and Pitfalls [mdpi.com]

- 9. Critical Role for Tetrahydrobiopterin Recycling by Dihydrofolate Reductase in Regulation of Endothelial Nitric-oxide Synthase Coupling: RELATIVE IMPORTANCE OF THE DE NOVO BIOPTERIN SYNTHESIS VERSUS SALVAGE PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Research Portal [openresearch.surrey.ac.uk]

- 11. Cell type-specific recycling of tetrahydrobiopterin by dihydrofolate reductase explains differential effects of 7,8-dihydrobiopterin on endothelial nitric oxide synthase uncoupling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]

- 13. Tetrahydrobiopterin: biochemistry and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Tetrahydrobiopterin in Cell Function and Death Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Role of dihydrofolate reductase in tetrahydrobiopterin biosynthesis and lipid metabolism in the oleaginous fungus Mortierella alpina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. assaygenie.com [assaygenie.com]

- 19. Assay for expression of methotrexate-resistant dihydrofolate reductase activity in the presence of drug-sensitive enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. HPLC analysis of tetrahydrobiopterin and its pteridine derivatives using sequential electrochemical and fluorimetric detection: application to tetrahydrobiopterin autoxidation and chemical oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. HPLC analysis of tetrahydrobiopterin and its pteridine derivatives using sequential electrochemical and fluorimetric detection: application to tetrahydrobiopterin autoxidation and chemical oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 23. Simultaneous Determination of All Forms of Biopterin and Neopterin in Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

7,8-Dihydro-L-biopterin as a potential biomarker for oxidative stress

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Oxidative stress is a critical pathological component in a multitude of diseases, including cardiovascular, neurodegenerative, and metabolic disorders. The identification of reliable biomarkers to quantify oxidative stress is paramount for diagnostics, prognostics, and the evaluation of therapeutic interventions. 7,8-Dihydro-L-biopterin (BH2), the oxidized product of the essential enzyme cofactor (6R)-5,6,7,8-tetrahydro-L-biopterin (BH4), is emerging as a promising and sensitive biomarker for oxidative stress. An elevated ratio of BH2 to BH4 is indicative of endothelial nitric oxide synthase (eNOS) uncoupling, a state of enzymatic dysfunction where superoxide radicals are produced in lieu of nitric oxide, thereby propagating oxidative damage. This guide provides a comprehensive overview of the role of BH2 as an oxidative stress biomarker, detailed experimental protocols for its quantification, and a summary of key quantitative data from the literature.

Introduction: The Tetrahydrobiopterin Pathway and Oxidative Stress

(6R)-5,6,7,8-tetrahydro-L-biopterin (BH4) is a vital cofactor for several key enzymes, including nitric oxide synthases (NOS) and aromatic amino acid hydroxylases.[1] In the vascular endothelium, BH4 is indispensable for the proper functioning of eNOS, which catalyzes the production of nitric oxide (NO), a critical signaling molecule involved in vasodilation and the maintenance of vascular homeostasis.[2]

Under conditions of oxidative stress, characterized by an excessive production of reactive oxygen species (ROS), BH4 is readily oxidized to 7,8-dihydro-L-biopterin (BH2).[3][4] Unlike BH4, BH2 is not a competent cofactor for NOS.[5] The accumulation of BH2 and the subsequent decrease in the BH4/BH2 ratio can lead to a phenomenon known as eNOS uncoupling. In this pathological state, eNOS produces superoxide (O2•−) instead of NO, contributing to a vicious cycle of oxidative stress and endothelial dysfunction.[5][6] Therefore, the quantification of BH2 and the BH4/BH2 ratio can serve as a direct measure of oxidative stress and its functional impact on the vasculature.

Signaling Pathways

The balance between BH4 and BH2 is tightly regulated by biosynthetic and salvage pathways. An imbalance in these pathways, often induced by oxidative stress, is a key contributor to various pathologies.

Quantitative Data Summary

The following tables summarize quantitative data on BH2 and the BH4/BH2 ratio in various biological samples under different conditions, as reported in the scientific literature. These values can serve as a reference for researchers designing and interpreting their own experiments.

Table 1: BH4 and BH2 Levels in Endothelial Cells

| Cell Type | Condition | BH4 (pmol/mg protein) | BH2 (pmol/mg protein) | BH4/BH2 Ratio | Reference |

| Murine Endothelial Cells | Control (5 mM Glucose) | ~12 | Undetectable | >10 | [7] |

| Murine Endothelial Cells | High Glucose (30 mM) | ~7 | ~5 | ~1.4 | [7] |

| Porcine Aortic Endothelial Cells | Control | - | - | 8.4 | [8] |

| Porcine Aortic Endothelial Cells | BH4-depleted | - | - | 0.5 | [8] |

| Human Umbilical Vein Endothelial Cells | Basal | - | - | Low | [8] |

Table 2: Plasma Biopterin Levels and Endothelial Function

| Patient Group | n | Plasma BH4 (pmol/mL) | Plasma BH2 (pmol/mL) | BH4/BH2 Ratio | Correlation with FMD* | Reference |

| Patients with cardiovascular disorders | 163 | - | - | - | Positive (r=0.585, P<0.0001) | [9] |

| Patients with >2 risk factors | - | - | - | Significantly lower | - | [9] |

*FMD: Flow-Mediated Dilation, a measure of endothelial function.

Experimental Protocols

Accurate quantification of BH2 and BH4 is crucial for its use as a biomarker. Due to the instability of the reduced pteridines, careful sample handling and validated analytical methods are essential.

Sample Preparation for Pteridine Analysis

Proper sample preparation is critical to prevent the auto-oxidation of BH4 and BH2.

-

Blood Samples: Collect blood in tubes containing an anticoagulant (e.g., EDTA) and immediately place on ice. To stabilize the pteridines, add a final concentration of 0.1% dithioerythritol (DTE) or 1% ascorbic acid.[10] Centrifuge at 4°C to separate plasma.

-

Tissue Samples: Harvest tissues and immediately freeze in liquid nitrogen. For analysis, homogenize the frozen tissue in a lysis buffer containing antioxidants such as DTE (0.1 mM) and a metal chelator like diethylenetriaminepentaacetic acid (DTPA, 0.1 mM) to prevent metal-catalyzed oxidation.[11]

-

Cell Samples: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse with an acidic solution (e.g., 0.2 M trichloroacetic acid) containing a cocktail of antioxidants.[12]

-

General Considerations: All steps should be performed on ice and protected from light to minimize degradation. Samples should be stored at -80°C until analysis.

HPLC with Electrochemical Detection (HPLC-ECD)

This method allows for the direct and simultaneous quantification of BH4 and BH2.

-

Chromatographic System: A high-performance liquid chromatography system equipped with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is used.[13]

-

Mobile Phase: An isocratic mobile phase consisting of a phosphate buffer (e.g., 50 mM potassium phosphate, pH 2.6-4.5) containing 0.1 mM DTE and 0.1 mM DTPA is commonly employed.[11]

-